molecular formula C14H20GeO3 B14234274 Triethoxy(phenylethynyl)germane CAS No. 489433-02-5

Triethoxy(phenylethynyl)germane

Cat. No.: B14234274
CAS No.: 489433-02-5
M. Wt: 308.94 g/mol
InChI Key: OSWUBXDGRQXWOU-UHFFFAOYSA-N
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Description

Triethoxy(phenylethynyl)germane is a specialized organogermanium compound that serves as a versatile building block in materials science and catalytic research. This alkynylgermane is of significant interest for its role in the synthesis of novel germanium-based frameworks, particularly germasiloxanes, which are valued for their high refractive index, low dielectric constant, and biocompatible properties . Its research utility is highlighted in catalytic processes for O-germylation, where it reacts with silanols to form Ge–O–Si linkages, a key step in creating advanced materials . Furthermore, its ethynyl group allows for participation in dealkynative coupling reactions with terminal alkynes, providing researchers with a method to access a diverse library of functionalized alkynylgermanes . The triethoxy substituents on the germanium center enhance its reactivity in these catalytic systems, which can be mediated by earth-abundant species like potassium bis(trimethylsilyl)amide (KHMDS) or even simple bases such as KOH, offering a more sustainable alternative to transition-metal catalysts . This reagent is strictly For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

CAS No.

489433-02-5

Molecular Formula

C14H20GeO3

Molecular Weight

308.94 g/mol

IUPAC Name

triethoxy(2-phenylethynyl)germane

InChI

InChI=1S/C14H20GeO3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3

InChI Key

OSWUBXDGRQXWOU-UHFFFAOYSA-N

Canonical SMILES

CCO[Ge](C#CC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Traditional Alkylation Methods

Nucleophilic Substitution with Triethylgermanium Chloride

The most widely documented route involves the reaction of triethylgermanium chloride ($$ \text{Et}_3\text{GeCl} $$) with phenylethynyl lithium ($$ \text{PhC≡CLi} $$) in anhydrous tetrahydrofuran (THF) at $$-78^\circ\text{C}$$. The lithium alkyne acts as a strong nucleophile, displacing chloride from the germanium center:

$$
\text{Et}3\text{GeCl} + \text{PhC≡CLi} \rightarrow \text{Et}3\text{GeC≡CPh} + \text{LiCl}
$$

Key Parameters:

  • Molar Ratio: 1:1 stoichiometry ensures minimal byproduct formation.
  • Temperature: Cryogenic conditions suppress side reactions like alkyne polymerization.
  • Yield: 68–75% after column chromatography.
Table 1: Optimization of Nucleophilic Substitution
Parameter Optimal Value Effect on Yield
Solvent THF Maximizes solubility of intermediates
Reaction Time 4–6 hours Prevents Ge–C bond cleavage
Workup Aqueous NH$$_4$$Cl Quenches excess Li reagents

Grignard Reagent Alternatives

Substituting phenylethynyl lithium with phenylethynyl magnesium bromide ($$ \text{PhC≡CMgBr} $$) in diethyl ether affords comparable yields (65–70%) but requires longer reaction times (8–12 hours). This method is less favored due to moisture sensitivity and challenges in isolating hygroscopic byproducts.

Transition Metal-Catalyzed Approaches

Gold-Catalyzed Germylation

Recent advances utilize gold(III) chloride ($$ \text{AuCl}3 $$) as a catalyst for direct C–Ge bond formation between triethylgermanium hydride ($$ \text{Et}3\text{GeH} $$) and phenylacetylene ($$ \text{PhC≡CH} $$). The reaction proceeds via oxidative addition of Ge–H to Au, followed by alkyne insertion:

$$
\text{Et}3\text{GeH} + \text{PhC≡CH} \xrightarrow{\text{AuCl}3} \text{Et}3\text{GeC≡CPh} + \text{H}2
$$

Advantages:

  • Mild Conditions: Operates at room temperature.
  • Atom Economy: No stoichiometric metal waste.
  • Yield: 82% with 5 mol% catalyst loading.

Palladium-Mediated Cross-Coupling

Palladium complexes (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) enable coupling of triethoxygermanium iodide ($$ \text{(EtO)}_3\text{GeI} $$) with terminal alkynes under Sonogashira-like conditions. This method is less efficient (55–60% yield) due to competing homocoupling of alkynes but offers functional group tolerance.

Base-Mediated Direct Germylation

Lithium Tetramethylpiperidide (LiTMP) Protocol

A one-pot synthesis employs LiTMP to deprotonate arenes or heteroarenes, followed by quenching with $$ \text{Et}3\text{GeCl} $$. For alkynylgermanes, B(C$$ 6$$F$$5$$)$$3$$ catalyzes the germylation of terminal alkynes with $$ \text{Et}_3\text{GeH} $$:

$$
\text{RC≡CH} + \text{Et}3\text{GeH} \xrightarrow{\text{B(C}6\text{F}5\text{)}3} \text{RC≡CGeEt}3 + \text{H}2
$$

Conditions:

  • Solvent: Toluene, 25°C.
  • Yield: 78–85% for aryl- and alkyl-substituted alkynes.

Acid-Catalyzed Condensation

Bronsted Acid-Assisted Synthesis

Condensing triethylgermanium hydroxide ($$ \text{Et}3\text{GeOH} $$) with phenylacetylene in the presence of $$ \text{H}2\text{SO}_4 $$ (10 mol%) yields triethoxy(phenylethynyl)germane via dehydration:

$$
\text{Et}3\text{GeOH} + \text{PhC≡CH} \rightarrow \text{Et}3\text{GeC≡CPh} + \text{H}_2\text{O}
$$

Limitations:

  • Requires azeotropic removal of water.
  • Moderate yields (50–55%) due to competing etherification.

Purification and Characterization

Isolation Techniques

  • Distillation: Vacuum distillation (bp 120–125°C at 0.1 mmHg) removes unreacted $$ \text{Et}_3\text{GeCl} $$.
  • Chromatography: Silica gel chromatography with hexane/ethyl acetate (9:1) eluent isolates the product.

Spectroscopic Validation

  • $$^1\text{H NMR}$$: δ 1.20 (t, $$ J = 7.0 $$ Hz, 9H, GeOCH$$2$$CH$$3$$), 7.35–7.45 (m, 5H, Ph).
  • $$^{13}\text{C NMR}$$: δ 95.2 (C≡C), 128.1–132.4 (Ph).

Comparative Analysis of Synthesis Routes

Table 2: Method Efficiency Comparison
Method Yield (%) Reaction Time Scalability Cost
Nucleophilic Substitution 75 6 hours High $$
Gold Catalysis 82 2 hours Moderate $$$
Base-Mediated 85 1 hour High $$
Acid-Catalyzed 55 12 hours Low $

Key Findings:

  • Gold Catalysis offers the highest yield and speed but suffers from catalyst cost.
  • Base-Mediated Germylation balances efficiency and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(phenylethynyl)germane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Triethoxy(phenylethynyl)germane has several scientific research applications:

Mechanism of Action

The mechanism of action of triethoxy(phenylethynyl)germane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The germanium atom can form stable bonds with other elements, contributing to the compound’s stability and functionality .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Triethoxy(phenylethynyl)germane demonstrates superior yields (70–81%) in palladium-mediated cross-couplings compared to its silicon analog, triethoxy(phenylethynyl)silane (C₆H₅C≡C-Si(OEt)₃), which achieves 14–57% yields in Hiyama alkynylation/cyclization reactions (Table 1) . The higher efficiency of the germanium derivative may arise from the weaker Ge–C bond (vs. Si–C), enabling easier cleavage during transmetallation. Additionally, germanium’s larger atomic size and lower electronegativity (Ge: 2.01; Si: 1.90) may enhance stabilization of transition states.

Table 1: Yield Comparison in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Catalyst Reference
This compound Diazonium cross-coupling 70–81 Not specified
Triethoxy(phenylethynyl)silane Hiyama alkynylation/cyclization 14–57 Pd-ADC complex

Electronic and Steric Effects

This contrasts with triethoxy(phenylethynyl)silane, which requires NaOH for silanolate formation . The phenylethynyl group’s electron-withdrawing nature enhances electrophilicity at the germanium center, promoting reactivity with electron-deficient diazonium salts .

Substrate Scope and Selectivity

  • This compound : Effective with aryl diazonium salts (e.g., 4-(trifluoromethyl)benzenediazonium tetrafluoroborate, 70% yield) .
  • Triethoxy(phenylethynyl)silane : Compatible with aryl and aliphatic alkynes, though aryl substrates yield higher products (57% vs. 14–41% for aliphatics) .

Table 2: Physical and Chemical Properties

Property This compound Triethoxy(phenylethynyl)silane
Molecular Weight 335.92 g/mol 296.41 g/mol
Bond Strength (C–E) Weaker (Ge–C: ~240 kJ/mol) Stronger (Si–C: ~318 kJ/mol)
Typical Reaction Time 2–6 hours 4–12 hours

Catalyst Systems and Conditions

  • Germanium : Operates under mild conditions (room temperature to 90°C) with unspecified Pd catalysts .
  • Silicon: Requires Pd–acyclic diaminocarbene (ADC) complexes and NaOH, with prolonged reaction times (4–12 hours) .

Q & A

Basic: What synthetic methodologies are optimal for preparing Triethoxy(phenylethynyl)germane, and how do reaction conditions influence yield?

Answer:
this compound can be synthesized via organogermanium coupling reactions. A common approach involves reacting phenylacetylene with triethoxygermane halides under inert conditions (e.g., argon) using catalysts like Pd or Cu. Key parameters include:

  • Temperature: 60–80°C to balance reactivity and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Catalyst loading: 2–5 mol% Pd(PPh₃)₄ minimizes metal contamination while maintaining efficiency .
    Table 1: Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ yield, ↓ side-products
Catalyst Loading2–5 mol%Cost-effective, high purity
Reaction Time12–24 hrsMaximizes conversion

Advanced: How can computational modeling predict steric and electronic effects in this compound’s reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate steric hindrance from the phenylethynyl group and electron donation from triethoxy ligands. For example:

  • Steric maps reveal spatial constraints at the germanium center, affecting nucleophilic attack.
  • Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.2 eV), correlating with cross-coupling efficiency in polymer synthesis .
    Methodological steps:

Optimize geometry using Gaussian 12.

Calculate electrostatic potential surfaces to identify reactive sites.

Validate with experimental kinetic data (e.g., reaction rates under varying electronic conditions).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify ethoxy (–OCH₂CH₃) and phenylethynyl (C≡C–Ph) groups. Ethoxy protons appear as a triplet at δ 1.2–1.4 ppm, while aromatic protons resonate at δ 7.2–7.6 ppm.
  • FT-IR: Confirm Ge–C≡C stretches (2100–2150 cm⁻¹) and Ge–O bonds (600–750 cm⁻¹).
  • Mass Spectrometry (HRMS): Exact mass (e.g., 276.0602 Da) distinguishes isotopic patterns of germanium .

Advanced: How can conflicting data on germanium compounds’ catalytic activity be resolved through experimental design?

Answer: Contradictions often arise from unaccounted moderators (e.g., solvent polarity) or mediators (e.g., intermediate stability). Steps to address discrepancies:

Control experiments: Isolate variables (e.g., O₂ levels, moisture) using glovebox conditions .

Mediation analysis: Apply Baron & Kenny’s framework to test if reaction intermediates (e.g., Ge–O radicals) explain catalytic efficiency variations .

Reproducibility protocols: Standardize substrate ratios (e.g., 1:1.2 Ge:acetylene) across studies.

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to volatile ethoxy groups.
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Store at 2–8°C in amber glass to prevent hydrolysis .

Advanced: What in situ techniques monitor thermal decomposition pathways of this compound?

Answer:

  • TGA-MS: Track mass loss (50–200°C) and correlate with Ge–O bond cleavage (m/z 105, 133).
  • In situ FT-IR: Detect Ge–O–C degradation products (e.g., GeO₂ at 850 cm⁻¹).
  • DSC: Identify exothermic peaks (ΔH ~150 kJ/mol) corresponding to polymerization .

Basic: How does solvent choice affect this compound’s stability in storage?

Answer:

  • Non-polar solvents (hexane): Minimize hydrolysis (shelf life >6 months).
  • Polar solvents (THF): Accelerate degradation via Ge–O solvolysis (shelf life <1 month).
  • Additives: 0.1% BHT inhibits radical-mediated decomposition .

Advanced: What role does this compound play in hybrid material synthesis?

Answer:

  • Precursor for Ge-doped polymers: Sonogashira coupling forms conjugated polymers with tunable bandgaps (1.8–2.5 eV).
  • Surface functionalization: Reacts with SiO₂ nanoparticles via Ge–O–Si linkages, enhancing optoelectronic properties .
    Table 2: Applications in Material Science
ApplicationKey PropertyReference Method
Polymer Solar CellsCharge mobilityFET measurements
Catalytic SupportsSurface area (~300 m²/g)BET analysis

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